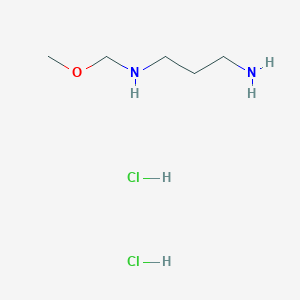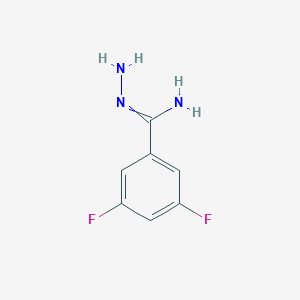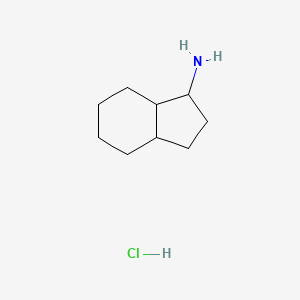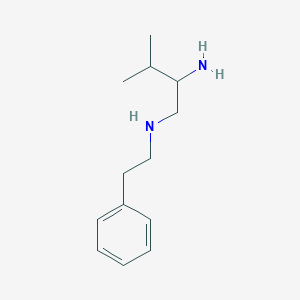
N1-(Methoxymethyl)propane-1,3-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-aminopropyl)(methoxy)methylamine dihydrochloride is a chemical compound with the molecular formula C5H14N2O.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in both organic and inorganic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-aminopropyl)(methoxy)methylamine dihydrochloride typically involves the reaction of 3-aminopropylamine with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (3-aminopropyl)(methoxy)methylamine dihydrochloride involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The product is then purified through crystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: (3-aminopropyl)(methoxy)methylamine dihydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: This compound can be reduced to form primary amines.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and other derivatives.
Aplicaciones Científicas De Investigación
(3-aminopropyl)(methoxy)methylamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-aminopropyl)(methoxy)methylamine dihydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The compound’s methoxy group can be involved in hydrogen bonding and other interactions, influencing its reactivity and stability.
Comparación Con Compuestos Similares
(3-aminopropyl)amine: Similar in structure but lacks the methoxy group.
(3-methoxypropyl)amine: Contains a methoxy group but differs in the position of the amine group.
(3-aminopropyl)methylamine: Similar but with a methyl group instead of a methoxy group.
Uniqueness: (3-aminopropyl)(methoxy)methylamine dihydrochloride is unique due to the presence of both an amine and a methoxy group, which imparts distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C5H16Cl2N2O |
|---|---|
Peso molecular |
191.10 g/mol |
Nombre IUPAC |
N'-(methoxymethyl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C5H14N2O.2ClH/c1-8-5-7-4-2-3-6;;/h7H,2-6H2,1H3;2*1H |
Clave InChI |
ZWAULUPHKZMZJZ-UHFFFAOYSA-N |
SMILES canónico |
COCNCCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B11821133.png)

![N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B11821161.png)



![2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B11821179.png)
![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B11821183.png)

![N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11821190.png)
amine](/img/structure/B11821205.png)
![rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B11821206.png)


